3-Methyl-2-butenenitrile
Overview
Description
Synthesis Analysis
- Nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile has been explored, providing insights into the kinetic profiles and spectral analysis of the reaction (Bini et al., 2010).
- Another study demonstrated the cyclodimerisation of 3-methyl-2-butenenitrile, leading to the formation of specific cyclohexadiene derivatives (Tucker, Golding, & Purvis, 1981).
Molecular Structure Analysis
- The molecular structures of conformers of 2-methyl-3-butenenitrile have been proposed based on structural parameters transferred from related molecules, contributing to an understanding of its conformations (Compton, 1982).
Chemical Reactions and Properties
- Catalytic isomerization studies involving Ni(0)-N-heterocyclic carbene complexes have been significant in understanding the reactivity of 2-methyl-3-butenenitrile (Acosta-Ramírez et al., 2008).
- P−C bond scission and C−CN bond cleavage in 2-methyl-3-butenenitrile using [Ni(COD)2] have been studied to understand its reactivity under specific conditions (Acosta-Ramírez et al., 2008).
Physical Properties Analysis
- Spectroscopic and thermodynamic studies have been conducted on 3-methyl-2-butenenitrile, including infrared and Raman spectra analyses, providing insights into its vibrational spectrum and thermodynamic functions (Compton, Murphy, & Mantsch, 1981).
Chemical Properties Analysis
- Studies on solvent effects and activation parameters in the competitive cleavage of C-CN and C-H bonds in 2-methyl-3-butenenitrile reveal significant insights into its chemical behavior under different conditions (Swartz et al., 2008).
Scientific Research Applications
Nickel-Catalyzed Isomerization Studies
3-Methyl-2-butenenitrile (2M3BN) has been extensively studied for its reactivity in nickel-catalyzed isomerization reactions. One such study utilized in situ FTIR-ATR spectroscopy to analyze the isomerization of 2M3BN to 3-pentenenitrile (3PN), providing insights into the kinetics of this reaction and the spectral characteristics of these compounds (Bini et al., 2010).
Catalytic Bond Scission and Isomerization
Research has also explored the catalytic scission of P−C and C−CN bonds in 2M3BN with nickel complexes. This process results in various isomers and nickel complexes, providing valuable information on the reactivity and potential applications of 2M3BN in organic synthesis (Acosta-Ramírez et al., 2008).
Cyclodimerization Reactions
The cyclodimerization of 3-Methyl-2-butenenitrile has been investigated, revealing the formation of specific cyclic compounds under certain conditions. This research is crucial for understanding the reactivity of this compound in different chemical environments (Tucker et al., 1981).
Vibrational Spectroscopy and Thermodynamics
The vibrational spectrum and thermodynamics of 3-Methyl-2-butenenitrile have been studied in different states (gas, liquid, solid) using IR and Raman spectroscopy. These studies provide detailed insights into the molecular properties and behavior of 2M3BN (Compton et al., 1981).
Reactivity with Ni(0)-N-heterocyclic Carbene Complexes
Another area of research focuses on the catalytic isomerization of 2M3BN in the presence of Ni(0) and N-heterocyclic carbene complexes. This study provides insights into the reactivity and potential applications of 2M3BN in the presence of various catalysts (Acosta-Ramírez et al., 2008).
Cobalt Complexes in Ionic Liquid
The behavior of 2M3BN in the presence of catalytic amounts of various cobalt complexes has been evaluated, contributing to our understanding of its isomerization products and the activation mechanisms involved (Lecocq et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-methylbut-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5(2)3-4-6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGKLUNRHYPDAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197307 | |
Record name | 3-Methyl-2-butenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-butenenitrile | |
CAS RN |
4786-24-7 | |
Record name | 3-Methyl-2-butenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4786-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-butenenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4786-24-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-2-butenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-butenenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2-BUTENENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLX2QO8EUY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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